Product packaging for Ac-Phe-Trp-OH(Cat. No.:CAS No. 19240-41-6)

Ac-Phe-Trp-OH

Cat. No.: B102470
CAS No.: 19240-41-6
M. Wt: 393.4 g/mol
InChI Key: IFQOQFHEONRKLI-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-Phe-Trp-OH is a synthetic acetylated dipeptide consisting of phenylalanine and tryptophan, with the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.44 g/mol . This compound is a key building block in peptide science, particularly in the development of novel constrained peptide architectures. The strategic combination of two aromatic amino acids makes it a valuable subject for studying molecular recognition and intramolecular interactions. Research indicates that peptides containing tryptophan and phenylalanine residues can undergo palladium-catalyzed C–H activation, enabling a stapling technique that creates a covalent bond between the two aromatic side chains . This process generates unique, topologically complex peptides with potential for improved metabolic stability and biological activity, providing a valuable tool for probing protein-protein interactions . Furthermore, the tryptophan residue within peptides is a critical recognition element, as demonstrated by synthetic receptors that selectively bind to tryptophan-containing sequences in aqueous media for diagnostic and medicinal applications . Tryptophan itself is a unique biological molecule, being the largest and most energetically expensive amino acid to synthesize, and is essential in the animal diet . Its indole side chain allows for distinct interactions that are crucial for protein structure and function. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly for research use only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O4 B102470 Ac-Phe-Trp-OH CAS No. 19240-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOQFHEONRKLI-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ac Phe Trp Oh and Analogous Dipeptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ac-Phe-Trp-OH

SPPS is the predominant method for synthesizing peptides like this compound. bachem.commasterorganicchemistry.com This process involves attaching the C-terminal amino acid to a solid polymer resin and then sequentially adding the subsequent amino acids. bachem.com The solid support allows for easy removal of excess reagents and byproducts through simple filtration and washing. bachem.com

Fmoc-Based SPPS Protocols for N-Acetylated Dipeptides

The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a cornerstone of modern SPPS due to its use of a base-labile protecting group, which allows for deprotection under mild conditions that preserve the integrity of sensitive amino acid side chains. masterorganicchemistry.comdu.ac.in

The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide. For synthesizing a peptide with a C-terminal carboxylic acid like this compound, specific resins are employed.

Wang Resin : A popular choice for Fmoc-SPPS, Wang resin is used to produce peptides with a C-terminal acid. sigmaaldrich.comsigmaaldrich.com The initial amino acid, in this case, Fmoc-Trp(Boc)-OH, is attached to the resin via an ester linkage. sigmaaldrich.comimperial.ac.uk This loading is often accomplished using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). du.ac.inimperial.ac.uk Pre-loaded Fmoc-Trp(Boc)-Wang resins are commercially available, offering a convenient starting point for the synthesis. sigmaaldrich.comcem.comsigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly sensitive to acid, which permits the cleavage of the completed peptide under very mild acidic conditions. du.ac.insigmaaldrich.com This is particularly beneficial for protecting sensitive residues like tryptophan from degradation. sigmaaldrich.com The first amino acid is loaded onto the 2-CTC resin in the presence of a base such as N,N-diisopropylethylamine (DIEA). du.ac.insci-hub.sersc.org This method of loading helps to prevent racemization of the C-terminal amino acid. sigmaaldrich.comsigmaaldrich.com

Table 1: Comparison of Resins for this compound Synthesis

ResinLinkage TypeCleavage ConditionsAdvantagesDisadvantages
Wang Resin EsterStrong acid (e.g., 95% TFA) acs.orgCost-effective, available pre-loaded sigmaaldrich.comcem.comsigmaaldrich.comHarsher cleavage can lead to side reactions with sensitive residues like Trp sigmaaldrich.comacs.org
2-Chlorotrityl Chloride (2-CTC) Resin Highly acid-labile esterMild acid (e.g., 1% TFA in DCM) chempep.comMild cleavage preserves sensitive residues, suppresses racemization sigmaaldrich.comsigmaaldrich.comHigher cost, requires careful handling to avoid premature cleavage researchgate.net

The formation of the peptide bond between the resin-bound tryptophan and the incoming Fmoc-Phe-OH is facilitated by coupling reagents that activate the carboxylic acid of the new amino acid.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and DIC are frequently used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to minimize side reactions and prevent racemization. bachem.com

Uronium/Aminium Salts : Highly efficient reagents such as HBTU, HATU, and HCTU enable rapid coupling times and are commonly used with a base like DIEA. bachem.comnih.govsigmaaldrich.compeptide.com

The completion of the coupling reaction is monitored by tests like the Kaiser test, which detects any remaining free primary amines on the resin.

After the final amino acid, phenylalanine, is coupled and its N-terminal Fmoc group is removed, the exposed amine is acetylated. peptide.com This is typically accomplished by treating the resin-bound dipeptide with a solution of acetic anhydride (B1165640) and a base like DIEA in a solvent such as N,N-dimethylformamide (DMF). rsc.orgkohan.com.tw This procedure is analogous to the "capping" step used during synthesis to block any unreacted amino groups and prevent the formation of deletion peptide sequences. rsc.org

The final step involves cleaving the dipeptide from the resin and removing the side-chain protecting groups. The tryptophan side chain is usually protected with a tert-butyloxycarbonyl (Boc) group to prevent its degradation during the acidic cleavage step.

A common cleavage cocktail for this purpose consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, mixed with scavengers. nih.govsigmaaldrich.com Scavengers such as water and triisopropylsilane (B1312306) (TIS) are crucial for trapping the reactive carbocations generated during deprotection, which can otherwise modify sensitive residues like tryptophan. nih.govnih.gov After cleavage, the peptide is precipitated in cold diethyl ether, collected, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). hongtide.com

Boc-Based SPPS Methodologies

An alternative to the Fmoc strategy is the Boc (tert-butyloxycarbonyl) based methodology. masterorganicchemistry.comchempep.com In this approach, the N-terminal amine is protected by the acid-labile Boc group. chempep.com

Deprotection : The Boc group is removed at each cycle using a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM). chempep.com

Neutralization : Following deprotection, a neutralization step with a base is necessary before the next coupling reaction.

Final Cleavage : The final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). du.ac.inchempep.com Due to the hazardous nature of HF, this method requires specialized equipment. peptide.com

While the Boc strategy is effective, the repeated use of acid for deprotection and the harsh final cleavage conditions make it less suitable for peptides containing acid-sensitive residues compared to the Fmoc strategy. du.ac.in

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis remains a cornerstone for producing peptides, especially for large-scale and industrial applications where cost-effectiveness is crucial. acs.org This method involves the sequential coupling of amino acids or peptide fragments in a homogenous solution.

A key benefit of using pre-formed dipeptide fragments is the enhanced solubility and easier purification of these intermediates compared to longer, more aggregation-prone sequences. chempep.com The coupling of these fragments is a critical step, and strategies are often employed to minimize racemization, such as coupling at a proline residue if present in the sequence. acs.org

The mixed anhydride method is a widely used and effective technique for forming peptide bonds, particularly in solution-phase synthesis. thieme-connect.decdnsciencepub.com This method involves the activation of the carboxyl group of an N-protected amino acid by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base. thieme-connect.decdnsciencepub.comgoogle.com This reaction forms a mixed carboxylic-carbonic anhydride, which is then reacted with the amino group of a second amino acid or peptide ester to form the peptide bond. cdnsciencepub.com

This technique is valued for its rapid reaction rates at low temperatures (traditionally -15°C to minimize side reactions), high yields, and the generation of easily purifiable products. thieme-connect.decdnsciencepub.com The byproducts are generally easy to remove, and the reagents are cost-effective and commercially available, making the method scalable for industrial production. thieme-connect.de A notable application of this method is in the repetitive excess mixed anhydride (REMA) procedure, where a protected dipeptide is formed, deprotected, and then reacted with another mixed anhydride to extend the peptide chain. thieme-connect.de This method has been successfully applied to the synthesis of various di- and tripeptides. nih.gov

Optimizing reaction conditions is paramount for maximizing the yield and purity of the synthesized peptide. Key parameters that are often adjusted include the choice of solvent, coupling reagents, temperature, and reaction time.

For instance, in the synthesis of tryptophan-containing peptides, specific conditions can be optimized. One study on the modification of a tryptophan residue demonstrated the importance of screening catalysts, additives, and oxidants to achieve the desired product with high yield. nih.gov The reaction temperature is also a critical factor; for example, increasing the temperature from 60°C to 100°C can significantly impact the outcome. nih.gov

The choice of solvent can dramatically affect the solubility of reagents and the growing peptide chain, which is crucial for preventing aggregation and improving reaction efficiency. biotage.com Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common solvents in peptide synthesis. thermofisher.comacs.org Halogen-containing solvents like dichloromethane have been found to be suitable for mixed anhydride reactions when used with specific bases. cdnsciencepub.com The addition of reagents like 1-hydroxybenzotriazole (HOBt) can sometimes be beneficial in reducing side reactions, such as urethane (B1682113) formation, though it may not eliminate them completely. cdnsciencepub.com

Table 1: Optimization of Reaction Conditions for a Tryptophan-Containing Peptide Modification This table is based on data for the optimization of a C-H maleimidation reaction on a Boc-Trp(Piv)-OMe substrate, which serves as an illustrative example of parameter optimization in peptide synthesis.

EntryCatalyst (mol%)Additive (20 mol%)Oxidant (1.5 eq)SolventTemperature (°C)Yield (%)
1[RhCpCl2]2 (5)AgNTf2Ag2ODCM8085
2[Ru(p-cymene)Cl2]2 (5)AgNTf2Ag2ODCM8043
3[IrCpCl2]2 (5)AgNTf2Ag2ODCM8035
4Pd(OAc)2 (10)AgNTf2Ag2ODCM80<10
5[RhCpCl2]2 (5)AgOAcAg2ODCM8072
6[RhCpCl2]2 (5)AgBF4Ag2ODCM8065
7[RhCpCl2]2 (5)AgNTf2Cu(OAc)2DCM8055
8[RhCpCl2]2 (5)AgNTf2Ag2CO3DCM8078
9[RhCpCl2]2 (5)AgNTf2Ag2ODCE8080
10[RhCpCl2]2 (5)AgNTf2Ag2OToluene8060
11[RhCpCl2]2 (5)AgNTf2Ag2ODCM10075
12[RhCpCl2]2 (5)AgNTf2Ag2ODCM6068

Source: Adapted from research on modular synthesis of clickable peptides. nih.gov

Chemoenzymatic Synthesis Routes for Tryptophan- and Phenylalanine-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) is an attractive alternative to purely chemical methods, leveraging the stereoselectivity and mild reaction conditions of enzymes. researchgate.netnih.gov This approach often circumvents the need for complex protection and deprotection steps for amino acid side chains, which is a significant advantage of green chemistry. researchgate.netnih.gov

Enzymes like papain, α-chymotrypsin, and pepsin are commonly used. researchgate.netqyaobio.com Papain shows a preference for cleaving peptide bonds adjacent to hydrophobic amino acids, including phenylalanine and tryptophan. researchgate.net Similarly, α-chymotrypsin and pepsin are effective at forming peptide bonds involving aromatic amino acids like phenylalanine, tryptophan, and tyrosine. nih.govqyaobio.com These enzymes can catalyze the formation of peptide bonds in either an equilibrium-controlled or kinetically-controlled manner. qyaobio.com

The synthesis of isotopically labeled L-tryptophan and L-phenylalanine derivatives has been achieved through chemoenzymatic methods, highlighting the versatility of this approach. researchgate.net For example, labeled L-tryptophan can be synthesized by coupling halogenated indoles with S-methyl-L-cysteine. researchgate.net The use of enzymes ensures high stereoselectivity, which is often a challenge in traditional chemical synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste and using less hazardous substances. researchgate.net In peptide synthesis, which is notoriously solvent- and reagent-intensive, these principles are particularly relevant. lu.secsic.es

Solvent choice is a major focus of green chemistry in peptide synthesis. acs.org Traditional solvents like DMF, NMP, and DCM are effective but pose significant health and environmental hazards. acs.orglu.se Consequently, there is a strong drive to replace them with greener alternatives. acs.org

Research has explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and γ-valerolactone as potential replacements for DMF in solid-phase peptide synthesis (SPPS). acs.orgacs.org Mixtures of solvents are also being investigated; for example, N-butylpyrrolidinone (NBP) mixed with ethyl acetate has been used for both peptide elongation and cyclization. csic.es The ideal green solvent should be able to dissolve reagents, swell the synthesis resin effectively, and facilitate efficient reactions. acs.org Water-based synthetic procedures are also being developed, which align well with green chemistry principles. mdpi.com

Table 2: Common Solvents in Peptide Synthesis and Their Green Chemistry Considerations

SolventCommon UseGreen Chemistry ConsiderationsPotential Greener Alternatives
Dichloromethane (DCM)Boc chemistry, resin swellingCarcinogenic concerns, environmental persistence. lu.se2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate. acs.org
N,N-Dimethylformamide (DMF)Fmoc chemistry, dissolving reagentsReprotoxic, can decompose to form reactive impurities. lu.sepeptide.comγ-Valerolactone, N-Butylpyrrolidinone (NBP). csic.esacs.org
N-Methyl-2-pyrrolidone (NMP)Fmoc chemistry, solvating resinReprotoxic, classified as a Substance of Very High Concern (SVHC). lu.sePropylene Carbonate, Dimethyl Sulfoxide (DMSO) mixtures. csic.eswhiterose.ac.uk
AcetonitrilePurification (HPLC), some coupling reactionsVolatile organic compound, though considered less hazardous than DMF/NMP.Water/Ethanol mixtures for chromatography.

Sources: acs.orglu.secsic.esacs.orgpeptide.comwhiterose.ac.uk

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a transformative technology in peptide chemistry, offering significant enhancements over conventional heating methods for the production of dipeptides like this compound and its analogs. The primary advantages lie in the dramatic reduction of reaction times, improvement in product yields, and enhanced purity of the final peptides. numberanalytics.comcreative-peptides.com This enhancement is due to the efficient and rapid heating of the reaction mixture by microwave irradiation, which directly interacts with polar molecules (solvents and reagents) to generate heat volumetrically, as opposed to the slower, convective heat transfer of traditional oil baths. numberanalytics.comrsc.org

Research into solution-phase peptide synthesis has demonstrated the profound impact of microwave energy. In one study, the synthesis of a model N-Fmoc-dipeptide methyl ester using titanium tetrachloride (TiCl4) as a condensing agent was optimized under microwave irradiation. mdpi.com The reaction, conducted at 250 W, achieved a high yield of 90% in just 20 minutes. mdpi.com This stands in stark contrast to conventional heating methods, which are significantly slower. mdpi.com

A direct comparison between microwave-driven and conventional heating methods for the synthesis of Fmoc-Leu-Ile-OMe at the same temperature highlighted the superior efficiency of microwave assistance. The microwave-assisted reaction was complete in approximately 40 minutes, yielding 70% of the product, whereas the conventionally heated reaction had only produced 20% in the same timeframe. mdpi.com This acceleration is not limited to Fmoc-protected amino acids; syntheses involving Boc-protected and Z-protected amino acids also show completion times within 20-40 minutes and 30-35 minutes, respectively, with yields ranging from 65% to 81%. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Dipeptide Synthesis A comparative look at the synthesis of Fmoc-Leu-Ile-OMe, illustrating the efficiency gains from microwave irradiation.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time40 minutes40 minutes (incomplete)
Product Yield70%20%

In the realm of solid-phase peptide synthesis (SPPS), microwave assistance has proven to be particularly valuable for overcoming challenges associated with difficult sequences, such as those with a high propensity for aggregation or sterically hindered couplings. researchgate.net The rapid and precise heating minimizes side reactions and can significantly improve the purity and yield of the final peptide. researchgate.netformulationbio.com For instance, applying microwave heating at 86°C for coupling and deprotection steps allowed for the synthesis of difficult peptides in excellent purities with reaction times as short as 10 minutes for coupling and 2.5 minutes for deprotection. researchgate.net Another study demonstrated that the esterification of a Boc-amino acid to a Merrifield resin, a foundational step in SPPS, could be reduced from a conventional 24-hour reaction to just 5-6 minutes under microwave irradiation. niscpr.res.in

The choice of solvent is crucial in microwave-assisted synthesis, as the solvent's ability to absorb microwave energy dictates the heating efficiency. rsc.org Solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are commonly used and perform well. rsc.org However, greener alternatives such as γ-valerolactone (GVL) have also been successfully used in combination with automated microwave-assisted SPPS, yielding peptides in high purity. acs.org Even neat water has been used as a solvent for solution-phase synthesis under microwave irradiation, representing a significant step towards environmentally benign peptide production. researchgate.net

Table 2: Research Findings on Microwave-Assisted Peptide Synthesis A summary of key findings from various studies on the application of microwave energy in peptide synthesis.

Synthesis TypeKey FindingReaction Time ReductionReference
Solution-Phase Dipeptide SynthesisAchieved 90% yield at 250W power.20 minutes for completion. mdpi.com
Solid-Phase (SPPS) EsterificationAttachment of Boc-amino acid to Merrifield resin.Reduced from 24 hours to 5-6 minutes. niscpr.res.in
Solid-Phase (SPPS) Difficult PeptidesImproved purity for hexa-β-peptide from 55% to 80%.Coupling: 2 min, Deprotection: 4 min. rsc.org
Solid-Phase (SPPS) GeneralFast coupling and deprotection at 86°C.Coupling: 10 min, Deprotection: 2.5 min. researchgate.net
Green SPPS in GVLSuccessful synthesis using a bio-derived solvent.Coupling: 125s, Deprotection: 65s at 90°C. acs.org

Advanced Chemical Modifications and Analog Design of Ac Phe Trp Oh

Peptide Backbone Modifications

N-Alkylation of Residues within the Dipeptide Backbone

N-alkylation, particularly N-methylation, is a common modification in peptide chemistry that significantly impacts the properties of the resulting analog. nih.gov The substitution of an amide proton with an alkyl group removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets while promoting turn-like conformations. This modification also enhances lipophilicity and provides steric hindrance, which can improve metabolic stability and cell permeability. nih.govnih.gov

Several methods for N-methylation are compatible with solid-phase peptide synthesis (SPPS). nih.gov A widely used three-step procedure involves the sulfonylation of the N-terminal amine with a protecting group like 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation using a methylating agent, and finally, deprotection of the sulfonamide to allow for further peptide chain elongation. nih.govacs.org Recent advancements have focused on optimizing this process, significantly reducing the total time required for the N-methylation cycle from hours to under an hour. nih.govacs.org The efficiency of these methods has been demonstrated on various amino acids, including Phenylalanine and Tryptophan. acs.orgchimia.ch

Coupling the subsequent amino acid onto an N-methylated residue can be challenging due to steric hindrance. nih.gov However, this has been successfully achieved in the synthesis of complex peptides, including analogs of somatostatin (B550006) and melanocortin, where N-methylation of residues like Phenylalanine was a key modification for enhancing receptor selectivity and biological activity. nih.govacs.orgsci-hub.se

Table 1: Overview of On-Resin N-Methylation Procedure

Step Reagents/Conditions Purpose Typical Duration (Optimized)
Sulfonylation o-NBS-Cl, DMAP in NMP Protection of the N-terminal α-amine. 5 minutes
Methylation TMG, Methyl p-nitrobenzenesulfonate in NMP Introduction of the methyl group onto the sulfonamide nitrogen. 25 minutes
Desulfonylation 2-mercaptoethanol, DBU in NMP Removal of the o-NBS protecting group. 10 minutes

Data sourced from recent optimized protocols for faster synthesis. nih.govacs.org

Incorporation of Conformationally Constrained Amino Acids

To rigidly control the peptide's conformation, non-natural amino acids with built-in conformational constraints can be incorporated into the dipeptide sequence. mdpi.com These building blocks restrict the rotational freedom around the backbone (Φ, Ψ) and side-chain (χ) dihedral angles, forcing the peptide into a more defined three-dimensional structure. mdpi.comnih.gov This strategy is crucial for mimicking a specific bioactive conformation, thereby potentially increasing potency and receptor selectivity.

For Phenylalanine, constrained analogs include indoline (B122111) α-amino acids and cyclized Acnc residues (e.g., 1-aminocyclohexane-1-carboxylic acid, Ac6c). nih.govrsc.org For Tryptophan, a well-established constrained analog is tetrahydro-β-carboline-3-carboxylic acid (Tcc), where the α-nitrogen is linked to the indole (B1671886) ring, significantly limiting the χ1 side-chain torsion angle. researchgate.net The synthesis of more complex constrained Trp analogs, such as those involving a seven-membered lactam ring, has also been reported, providing tools to probe the bioactive conformation of peptides like endomorphin-1. researchgate.net

The introduction of these rigid units can stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for molecular recognition. nih.govrsc.org

Table 2: Examples of Conformationally Constrained Analogs for Phe and Trp

Amino Acid Constrained Analog Type of Constraint Impact on Dihedral Angles
Phenylalanine Indoline α-amino acid Side-chain cyclization Restricts χ1 and χ2 angles
Phenylalanine Ac6c Cα-cyclization Restricts Φ and Ψ backbone angles
Tryptophan Tetrahydro-β-carboline-3-carboxylic acid (Tcc) N-to-side chain cyclization Restricts χ1 angle to ~-60° or +60°
Tryptophan 4-amino-3-oxo-tetrahydroazepino[3,4-b]indole Side-chain to backbone lactam bridge Creates a rigid bicyclic system

Data compiled from studies on peptidomimetics and constrained amino acids. nih.govrsc.orgresearchgate.net

D-Amino Acid Incorporations and Chiral Impact

Peptides containing D-amino acids, such as D-Phe or D-Trp, generally exhibit enhanced metabolic stability because they are poor substrates for proteases that are stereospecific for L-amino acids. nih.gov The presence of a D-Trp residue has been shown to be critical for the bioactivity of certain neuropeptides; for example, the cardio-excitatory activity of L-Asn-D-Trp-L-Phe-NH₂ decreases significantly when D-Trp is replaced with its L-isomer. mdpi.com

However, the incorporation of D-amino acids into peptides via ribosomal synthesis is challenging, as the translational machinery is highly specific for L-amino acids. nih.govpnas.org Studies have shown that while dipeptide formation with a D-amino acid can occur, subsequent steps in elongation can be severely inhibited, leading to truncated products. pnas.org Therefore, the synthesis of D-amino acid-containing peptides like analogs of Ac-Phe-Trp-OH is exclusively achieved through chemical peptide synthesis.

Table 3: Impact of D-Amino Acid Incorporation

Modification Example Peptide Context Observed Chiral Impact Reference
D-Trp Incorporation L-Asn-D-Trp-L-Phe-NH₂ Chirality at Trp is crucial for biological activity; L-isomer is less active. mdpi.com
D-Phe Incorporation Peptidoglycan in E. coli Incorporation alters peptidoglycan metabolism and structure. nih.gov

| D-Phe Incorporation | In vitro translation | Ribosome can form a dipeptide but stalls during subsequent elongation. | pnas.org |

Side-Chain Functionalization of Phenylalanine and Tryptophan Residues

Direct modification of the amino acid side chains offers a route to introduce new chemical functionalities without altering the peptide backbone. The aromatic side chains of Phenylalanine and Tryptophan are particularly attractive targets for such modifications due to their reactivity in various chemical transformations.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as an efficient strategy for the post-synthetic modification of peptides, allowing for the derivatization of natural amino acid residues without the need for pre-functionalized building blocks. ntu.ac.uk This approach enables the formation of new carbon-carbon or carbon-heteroatom bonds directly on the side chains of Phenylalanine and Tryptophan.

For Phenylalanine residues, palladium-catalyzed C-H olefination has been developed. ntu.ac.uk This method often relies on bidentate coordination of the palladium catalyst to the peptide backbone, which directs the functionalization to the aromatic side chain. ntu.ac.ukntu.ac.uk This strategy has been successfully applied to di-, tri-, and tetrapeptides. ntu.ac.uk

For Tryptophan residues, C-H activation can be directed by a protecting group on the indole nitrogen, such as a Boc group. ntu.ac.uk This allows for selective olefination of the Trp residue, even in the presence of other modifiable residues like Phe. By manipulating the directing groups within the peptide, it is possible to achieve full control over residue selectivity in peptides containing both Trp and Phe. ntu.ac.uk These C-H functionalization methods provide powerful tools for creating novel peptide analogs with diverse side-chain modifications. acs.orgchemrxiv.org

Indole Arylation in Tryptophan Residues

A specific and highly valuable C-H functionalization method is the direct arylation of the Tryptophan indole ring. This modification allows for the introduction of various aryl groups, which can be used to modulate steric and electronic properties or to serve as linkers for bioconjugation. nih.govacs.org

Palladium-catalyzed C-H arylation of Tryptophan-containing peptides can be performed with aryl iodides under relatively mild conditions. acs.orgub.edu Studies have demonstrated the successful intermolecular C-H arylation of Ac-Trp-OH with iodinated Phenylalanine derivatives, forming a Trp-Phe cross-linked adduct. ub.edu This reaction has been shown to be selective for the Trp residue and can proceed regardless of its position within a peptide sequence. acs.org

More recently, metal-free, photoredox-catalyzed methods for the C(2)-arylation of indoles and Tryptophan residues have been developed. nih.govacs.org These reactions utilize aryldiazonium salts under visible light irradiation and proceed with high regioselectivity and chemoselectivity. The method is robust enough to tolerate other reactive amino acid side chains and has been used for the late-stage functionalization of complex peptides, demonstrating its broad utility in chemical biology. nih.govacs.org Crucially, these mild conditions preserve the stereochemical integrity of the amino acid residues. nih.gov

Table 4: Methodologies for Indole Arylation in Tryptophan

Method Catalyst/Reagents Position of Arylation Key Features Reference
Palladium-Catalyzed Pd(OAc)₂, AgBF₄, TFA C2 or C7 (depending on conditions) Tolerates various functional groups; can be performed in aqueous buffers. acs.orgub.edu

| Photoredox Metal-Free | Aryldiazonium salts, Blue LED light | C2 | Mild, metal-free conditions; high regioselectivity; preserves chirality. | nih.govacs.org |

Aromatic Side-Chain Modification via Olefination

The modification of aromatic side chains in peptides, such as the phenyl group in Phenylalanine (Phe) and the indole ring in Tryptophan (Trp), presents a powerful strategy for creating analogs with novel properties. Olefination, the introduction of a carbon-carbon double bond, is a key C-H functionalization technique used for this purpose. This method allows for the direct modification of natural amino acid residues within a peptide sequence.

Palladium-catalyzed olefination has been successfully applied to modify both Phe and Trp residues. The process often requires a directing group within the peptide backbone to guide the metal catalyst to the specific C-H bond for activation. For instance, bidentate coordination of the peptide to the palladium catalyst is considered crucial for the olefination of phenylalanine residues. Research has demonstrated the olefination of tryptophan residues at various positions within a peptide sequence, highlighting the versatility of this modification.

In studies involving peptides containing both Trp and Phe, manipulating the directing group can achieve full control over residue selectivity. Furthermore, rhodium catalysts have been employed for the C₇-selective C-H olefination of Tryptophan residues in dipeptides, using a pivaloyl group as a directing group on the indole nitrogen. This highlights the tunability of the reaction based on the choice of catalyst and directing group. An oxazole (B20620) unit placed C-terminal to Phe, Tyr, or Trp residues can also act as an internal directing group for palladium-catalyzed C-H olefination.

Table 1: Examples of Olefination Reactions on Aromatic Amino Acid Residues in Peptides This table is interactive. Click on the headers to sort.

Catalyst System Target Residue(s) Directing Group Strategy Outcome Reference(s)
Pd(OAc)₂ / AgOAc / K₂CO₃ Phenylalanine Bidentate coordination of peptide backbone Successful olefination of Phe in short peptides.
[RhCp*Cl₂]₂ / AgNTf₂ / Cu(OAc)₂ Tryptophan N₁-pivaloyl group on indole C₇-selective olefination of Trp in dipeptides.
Palladium Catalyst Tryptophan / Phenylalanine Manipulated directing groups Selective olefination of either Trp or Phe.
Palladium Catalyst Phe, Tyr, or Trp C-terminal oxazole unit Olefination of the aromatic residue adjacent to the oxazole.

Rational Design of this compound Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved properties, such as enhanced metabolic stability and bioavailability. The rational design of peptidomimetics for this compound involves two primary approaches: replacing parts of the peptide with non-peptide moieties or developing mimics based on a hypothesized bioactive conformation.

Scaffolding Strategies

Scaffolding is a biophysical approach in peptidomimetic design where the key pharmacophoric elements—in this case, the side chains of Phe and Trp—are attached to a non-peptide framework. This strategy aims to preserve the necessary side chain orientations for biological interaction while replacing the unstable peptide backbone.

First-generation peptidomimetics are often hybrid molecules, part peptide and part small molecule, which can be further developed into non-peptide, small-molecule-like compounds. Various organic scaffolds can be used to replace two consecutive residues in a peptide sequence. For instance, pyrimidodiazepine-based skeletons have been designed as versatile scaffolds. These scaffolds are capable of mimicking pivotal protein secondary structures and can be decorated with hydrophobic residues like Phe and Trp to emulate hydrophobic interaction interfaces.

Another strategy involves using conformationally constrained amino acid analogs as part of the scaffold. The cyclic Trp analog 4-amino-indolo[2,3-c]azepin-3-one (Aia) has been used to create somatostatin mimetics based on an (R)-Aia-Lys scaffold, which mimics the essential D-Trp-Lys sequence. This demonstrates how a constrained analog of one amino acid can serve as an anchor for building a larger mimetic structure.

Table 2: Scaffolding Approaches for Peptidomimetic Design This table is interactive. Click on the headers to sort.

Scaffold Type Mimicked Structure Key Features Potential Application for this compound Reference(s)
Organic Scaffolds Dipeptide turns Replaces two consecutive residues; preserves side-chain orientation. A custom scaffold could hold the Phe and Trp side chains in a specific bioactive conformation.
Pyrimidodiazepine β-turn, β-strand, α-helix A single core skeleton can be modified to mimic different secondary structures; allows decoration with hydrophobic residues. The scaffold could be functionalized with Phe and Trp side chains to mimic a specific structural motif.
Constrained Amino Acid Analogs (e.g., Aia) Specific amino acid conformations (e.g., Trp) Rigid structure locks the side chain in a trans or gauche(+) conformation. A constrained Phe or Trp analog could be used as a starting point to build a rigid peptidomimetic.

Cyclic Dipeptide Analogs

Cyclization is a common strategy to create conformationally constrained and more stable peptide analogs. For a dipeptide like this compound, cyclization would typically result in the formation of a 2,5-diketopiperazine (DKP). DKPs are six-membered heterocyclic rings formed from two amino acids. These structures are significantly more rigid than their linear counterparts, which can lock the molecule into a bioactive conformation and increase resistance to proteolytic degradation.

Studies on other proline-based DKPs, such as those isolated from marine fungi, have shown that the stereochemistry of the constituent amino acids has a significant impact on biological activity. For example, diastereoisomers of cyclo(Phe-Pro) exhibit different levels of cytotoxicity against cancer cell lines, demonstrating the importance of spatial arrangement of the side chains. Therefore, different stereoisomers of cyclo(Phe-Trp) would be expected to have distinct properties and biological activities.

Table 3: Characteristics of Cyclic Dipeptide (DKP) Analogs This table is interactive. Click on the headers to sort.

DKP Analog Example Constituent Amino Acids Key Structural Feature Observed Property Relevance to cyclo(Phe-Trp) Reference(s)

Biophysical Characterization and Structural Analysis of Ac Phe Trp Oh

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a fundamental tool for investigating the molecular structure and behavior of peptides. By examining the interaction of Ac-Phe-Trp-OH with electromagnetic radiation, detailed information about its secondary structure, local chromophore environment, three-dimensional conformation, and binding interactions can be obtained.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for assessing the secondary structure of peptides and proteins. nih.govoregonstate.edu

For a short dipeptide like this compound, a well-defined secondary structure such as an α-helix or β-sheet is not expected. Instead, the peptide is likely to exist as a mixture of conformers that can be broadly characterized as a random coil. The far-UV CD spectrum (typically 190-250 nm), which is sensitive to the peptide backbone conformation, would therefore be expected to show a strong negative band near 200 nm, characteristic of a disordered or random coil structure. nih.govresearchgate.net

The near-UV CD spectrum (250-350 nm) is influenced by the chiral environment of the aromatic side chains. dtic.mil In this compound, both the phenylalanine and tryptophan residues contribute to this region. The tryptophan indole (B1671886) group, in particular, can give rise to fine-structured electronic transitions (¹Lₐ and ¹Lₑ bands) that are sensitive to its local environment and orientation, typically observed between 260 and 300 nm. dtic.mil The presence of induced Cotton effects in this region upon binding to other molecules can be used to study interactions and conformational changes. nih.gov

Secondary StructureCharacteristic CD Bands (nm)
α-HelixPositive band ~195 nm; Negative bands ~208 and ~222 nm
β-SheetNegative band ~218 nm; Positive band ~195 nm
Random CoilStrong negative band ~198 nm; Weak positive band ~220 nm
This compound (Expected)Primarily random coil characteristics in the far-UV. Aromatic side-chain contributions in the near-UV.

Fluorescence Spectroscopy for Tryptophan Environment and Binding

Fluorescence spectroscopy is an exceptionally sensitive technique for studying peptides containing tryptophan, which is one of the three naturally fluorescent amino acids. acs.org The intrinsic fluorescence of this compound is dominated by the tryptophan residue due to its high quantum yield compared to phenylalanine. nih.gov

The emission properties of the tryptophan indole side chain are highly dependent on the polarity of its microenvironment. acs.org When excited at its absorption maximum (around 280 nm), tryptophan typically emits fluorescence with a maximum (λem) around 350 nm in polar aqueous solutions. nih.gov A shift in this emission maximum can provide significant structural information:

Blue Shift (to shorter wavelengths): Indicates that the tryptophan residue has moved to a more hydrophobic (non-polar) environment, such as the core of a protein or a binding site. nih.gov

Red Shift (to longer wavelengths): Suggests increased exposure of the tryptophan residue to a polar, aqueous solvent.

This environmental sensitivity makes fluorescence spectroscopy a powerful tool for monitoring binding events. When this compound binds to a target molecule, changes in the local environment of the tryptophan residue can lead to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum, allowing for the determination of binding affinities (Kₐ or Kₑ). nih.gov

PropertyValue/Characteristic
Excitation λmax~280 nm
Emission λmax (in water)~350 nm nih.gov
Quantum Yield (Φ)~0.12 - 0.14 omlc.org
SensitivityHighly sensitive to local solvent polarity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. For this compound, ¹H NMR provides precise information about its average conformation.

The analysis involves measuring several key parameters:

Chemical Shifts (δ): The position of a signal in the NMR spectrum is sensitive to the local electronic environment of each proton. Aromatic protons of phenylalanine and tryptophan are typically found downfield (7-8 ppm), while protons on the peptide backbone and side chains appear further upfield. oregonstate.educhemistrysteps.com

Coupling Constants (J): The coupling between adjacent protons provides information on dihedral angles. For instance, the ³J(Hₙ-Hₐ) coupling constant can be used to restrain the backbone torsion angle φ.

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. Measuring NOEs between different parts of the this compound molecule allows for the determination of its 3D fold and the relative orientation of the two amino acid side chains.

By integrating these data, a detailed picture of the preferred solution conformation and the populations of different conformers can be constructed. illinois.edu

Proton TypeTypical ¹H Chemical Shift Range (ppm)
Acetyl (CH₃)~2.0 ppm
α-Protons (α-H)~4.0 - 4.8 ppm
β-Protons (β-H)~2.8 - 3.5 ppm
Amide (NH)~7.5 - 8.5 ppm
Phenylalanine Aromatic~7.2 - 7.4 ppm
Tryptophan Aromatic (Indole)~7.0 - 7.8 ppm

Note: Exact chemical shifts are dependent on solvent, pH, and temperature. pdx.eduepfl.ch

UV-Vis Spectroscopy for Aromatic Chromophores and Binding

UV-Visible (UV-Vis) absorption spectroscopy is a routine technique used to quantify peptides and study binding interactions. The absorption of UV light by this compound is dominated by the π → π* electronic transitions within the aromatic side chains of phenylalanine and tryptophan, which act as chromophores. iosrjournals.org

Tryptophan: Exhibits a strong absorption maximum (λmax) at approximately 280 nm, with a molar extinction coefficient (ε) of around 5,600 M⁻¹cm⁻¹. omlc.orgiosrjournals.org

Phenylalanine: Has a much weaker absorption maximum around 257 nm (ε ≈ 200 M⁻¹cm⁻¹). spiedigitallibrary.org

The concentration of this compound in solution can be accurately determined using the Beer-Lambert law at 280 nm, where the contribution from tryptophan is predominant. Perturbations in the UV-Vis spectrum, such as a shift in the λmax or a change in molar absorptivity (hyper- or hypochromism), upon the addition of a ligand can indicate a binding event and be used to quantify the interaction. researchgate.net

Chromophore (Model Compound)Approx. λmax (nm)Approx. ε (M⁻¹cm⁻¹)
N-Acetyl-L-tryptophanamide2805,579 omlc.orgcaltech.edu
N-Acetyl-L-phenylalanineamide257~200

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are essential for the separation, purification, and analysis of peptides, ensuring the quality and homogeneity of the sample used in biophysical studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides like this compound. The most common mode used is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. nih.govhplc.eu

In a typical RP-HPLC analysis, the dipeptide is injected onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. thermofisher.com More hydrophobic peptides interact more strongly with the C18 stationary phase and thus have longer retention times. Both phenylalanine and tryptophan are hydrophobic amino acids, with tryptophan being one of the most hydrophobic, which results in a significant retention time for this compound. nih.gov

Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected by UV absorbance at either 214 nm (for the peptide bond) or 280 nm (for the aromatic rings). thermofisher.comresearchgate.net

ParameterTypical Condition
ColumnC18 (Octadecylsilyl silica), 3-5 µm particle size
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
GradientLinear gradient, e.g., 5% to 95% B over 20-30 minutes
Flow Rate~1.0 mL/min for analytical columns (4.6 mm i.d.)
DetectionUV Absorbance at 214 nm and/or 280 nm

Size Exclusion Chromatography (SEC) for Molecular Weight and Aggregation

Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules in solution based on their size, or more specifically, their hydrodynamic radius. cytivalifesciences.com It is a valuable method for assessing the oligomeric state and potential aggregation of peptides like this compound. lcms.cz The stationary phase consists of a porous resin with beads of a specific pore size. youtube.com

In an SEC experiment, a solution containing the peptide is passed through the column. Molecules larger than the pores of the resin are excluded and travel through the interstitial volume, eluting first. cytivalifesciences.com Smaller molecules can diffuse into the pores of the resin, increasing their path length and causing them to elute later. youtube.com Therefore, the order of elution is from the largest molecule to the smallest.

For a dipeptide such as this compound, SEC can be used to determine if the peptide exists primarily in its monomeric form or if it forms dimers, trimers, or larger aggregates in a given solution. The presence of a single, sharp peak at an expected elution volume would indicate a homogenous, monomeric sample. Conversely, the appearance of earlier-eluting peaks would suggest the presence of higher molecular weight species, indicative of aggregation. youtube.com Analytical SEC is a highly effective method for monitoring protein and peptide preparation quality and evaluating the tendency to aggregate. cytivalifesciences.com

Table 1: Illustrative Size Exclusion Chromatography Data for this compound Analysis This table presents hypothetical data for illustrative purposes.

Species Expected Molecular Weight (Da) Typical Elution Volume (mL) Interpretation
Aggregate > 1000 8.5 Peptide is forming large, soluble aggregates.
Dimer 786.88 12.3 A portion of the peptide exists as a non-covalent dimer.
Monomer 393.44 15.1 The primary, non-aggregated form of the peptide.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for confirming the molecular weight of synthetic peptides like this compound, ensuring the correct product was obtained. rockefeller.edu The technique provides a far more precise description of a molecule than methods that rely on relative quantitation. nih.gov

In a typical experiment, the peptide sample is introduced into the mass spectrometer, where it is ionized. A common method for peptides is electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation. The resulting ions are then guided into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of ions at each m/z value, generating a mass spectrum.

For this compound, the expected monoisotopic mass is 393.443 Da. guidechem.com In positive ion mode ESI-MS, the peptide would typically be observed as the protonated molecular ion, [M+H]⁺. The detection of a major peak at the corresponding m/z value would provide strong evidence for the identity and purity of the compound. rockefeller.edu

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₂₂H₂₃N₃O₄ guidechem.com
Calculated Monoisotopic Mass 393.443 g/mol guidechem.com
Expected m/z for [M+H]⁺ 394.451 Calculated

Advanced Structural Determination Methods (Applicable to related peptides/complexes)

X-Ray Crystallography for High-Resolution Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including peptides. nih.gov This method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. While it has been extensively used for proteins, it is also highly applicable to smaller molecules like dipeptides, providing unparalleled detail on their conformation and intermolecular interactions. nih.govresearchgate.net

The process involves growing a high-quality crystal of the peptide, which can be a significant bottleneck. iucr.org Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, a detailed atomic model of the peptide is built, revealing precise bond lengths, angles, and the arrangement of molecules within the crystal lattice. iucr.orgacs.org

For dipeptides, crystallographic studies have revealed dominant hydrogen-bonding patterns, often characterized by "head-to-tail" chains involving the N-terminal amino groups and C-terminal carboxylate groups. researchgate.net This provides fundamental insights into peptide self-assembly and the forces governing their supramolecular structures. acs.org

Table 3: Example Crystallographic Data for a Dipeptide Crystal This table presents representative data for a generic dipeptide to illustrate the outputs of an X-ray crystallography experiment.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a = 5.1, b = 15.3, c = 21.0
Resolution (Å) 1.5
R-factor 0.045

Cryo-Electron Microscopy (Cryo-EM) for Large Assemblies

Cryo-electron microscopy (Cryo-EM) is a structural biology technique that has revolutionized the study of large and complex biomolecular assemblies. americanpeptidesociety.org Unlike X-ray crystallography, Cryo-EM does not require the sample to be crystallized. Instead, it involves flash-freezing a solution of the sample in vitreous (non-crystalline) ice, preserving the molecules in their near-native hydrated state. nih.govacs.org

The vitrified sample is then imaged using a transmission electron microscope under cryogenic conditions. A low-dose electron beam is used to minimize radiation damage, and thousands of two-dimensional projection images of the randomly oriented particles are collected. americanpeptidesociety.org These images are then computationally aligned, classified, and averaged to reconstruct a three-dimensional density map of the assembly. annualreviews.org

Table 4: Comparison of Applicability for Structural Determination Methods

Feature X-Ray Crystallography Cryo-Electron Microscopy
Sample Requirement Single, well-ordered crystal Soluble, can be amorphous or fibrous
Typical Subject Small molecules, well-ordered peptides, proteins Large protein complexes, peptide assemblies, fibrils americanpeptidesociety.orgpnas.org
Resolution Typically atomic to near-atomic Near-atomic to lower, depending on the sample
Primary Advantage Provides highest resolution detail of atomic positions Can visualize large, flexible, and non-crystalline assemblies in a near-native state acs.org

| Primary Limitation | Requires crystallization, which can be difficult or impossible for many samples iucr.org | Generally limited to larger molecules/assemblies for high-resolution reconstruction annualreviews.org |

Molecular Interactions and Recognition Mechanisms of Ac Phe Trp Oh

Non-Covalent Interactions Governing Peptide Behavior

The conformation and interaction profile of Ac-Phe-Trp-OH are dictated by a delicate balance of several non-covalent forces. These interactions, while individually weak, collectively contribute to the structural stability and binding affinity of the peptide.

The planar aromatic rings of the Phenylalanine (benzyl) and Tryptophan (indole) side chains are capable of engaging in π-π stacking interactions. These interactions are a result of attractive forces between the electron clouds of the aromatic systems and are crucial for the stabilization of protein structures and protein-ligand complexes. acs.orgnih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, with the optimal geometry being a balance between attractive and repulsive electrostatic forces. acs.org

The indole (B1671886) ring of Tryptophan, being larger and more electron-rich than the benzene (B151609) ring of Phenylalanine, can participate in stronger π-π stacking interactions. nih.gov Studies on model peptides have shown that interactions between Phe and Trp residues contribute significantly to the stability of helical and sheet structures. nih.gov The strength of these interactions is sensitive to the surrounding environment and the relative orientation of the aromatic rings.

Table 1: Geometries of π-π Stacking Interactions

Interaction TypeDescriptionTypical Distance (Å)Energy (kcal/mol)
Face-to-FaceParallel arrangement of the aromatic rings.3.4 - 3.8-1.5 to -2.5
Edge-to-Face (T-shaped)The edge of one aromatic ring points towards the face of another.4.5 - 5.5-1.0 to -2.0
Parallel-DisplacedParallel arrangement with a lateral offset of the ring centers.3.4 - 3.8-2.0 to -3.0

Hydrogen bonds are critical in defining the secondary structure of peptides and mediating interactions with other molecules. In this compound, potential hydrogen bond donors include the amide N-H of the peptide backbone and the indole N-H of the Tryptophan side chain. Acceptors include the acetyl and carboxyl oxygen atoms, as well as the peptide carbonyl oxygen.

The indole N-H of Tryptophan is a particularly important hydrogen bond donor and its involvement can significantly influence the peptide's conformation and binding properties. mdpi.comnih.gov Intramolecular hydrogen bonds can lead to the formation of stable turn-like structures, while intermolecular hydrogen bonds are key to the formation of larger assemblies and binding to receptor sites. nih.gov Computational studies on similar dipeptides have highlighted the importance of these networks in stabilizing specific conformations.

The nonpolar aromatic side chains of both Phenylalanine and Tryptophan contribute to the hydrophobic character of this compound. wikipedia.org In aqueous environments, the hydrophobic effect drives the burial of these nonpolar residues away from water, which can lead to peptide aggregation or binding within hydrophobic pockets of proteins. This entropic-driven process is a major force in protein folding and ligand binding. mdpi.com Tryptophan, with its larger indole ring, is generally considered more hydrophobic than Phenylalanine. nih.gov

Electrostatic interactions, including ion pairing and dipole-dipole interactions, play a significant role in the binding of peptides to their receptors. At physiological pH, the C-terminal carboxylic acid of this compound will be deprotonated, carrying a negative charge. This allows for favorable electrostatic interactions with positively charged residues (such as Lysine (B10760008) or Arginine) in a binding pocket.

Furthermore, the aromatic rings of Phe and Trp, while nonpolar, possess a quadrupole moment that can lead to favorable interactions with polar groups. The indole ring of Tryptophan has a significant dipole moment, enhancing its ability to participate in electrostatic interactions compared to the benzene ring of Phenylalanine. nih.gov Cation-π interactions, where a cation interacts favorably with the electron-rich face of an aromatic ring, are a particularly important type of electrostatic interaction for Tryptophan. nih.gov

Receptor Binding and Ligand Recognition Studies

The specific arrangement and chemical nature of the Phenylalanine and Tryptophan side chains in this compound are critical for its recognition by and binding to biological receptors.

Both Phenylalanine and Tryptophan are frequently found in the binding sites of proteins and play crucial roles in ligand recognition. nih.gov Their aromatic side chains can engage in a multitude of interactions within a binding pocket, including the aforementioned π-π stacking, hydrogen bonding, hydrophobic, and electrostatic interactions.

Studies involving the mutation of Phenylalanine to Tryptophan (or vice versa) in binding sites have demonstrated the distinct contributions of each residue. The larger size and greater hydrophobicity of Tryptophan, along with the hydrogen bonding capability of its indole N-H group, often lead to different binding affinities and specificities compared to Phenylalanine. mdpi.com For instance, the indole ring of Tryptophan can form specific hydrogen bonds that are not possible with the benzene ring of Phenylalanine. Conversely, the smaller size of the Phenylalanine side chain may be required to fit into a sterically constrained binding pocket.

Fluorescence spectroscopy is a powerful tool to study the binding of Tryptophan-containing peptides like this compound. The intrinsic fluorescence of the Tryptophan residue is highly sensitive to its local environment. Changes in fluorescence intensity and wavelength upon binding can provide valuable information about the binding event and the nature of the binding pocket. nih.govacs.org

Table 2: Comparative Contributions of Phe and Trp to Receptor Binding

PropertyPhenylalanine (Phe)Tryptophan (Trp)Significance in Binding
Aromatic SystemBenzene RingIndole RingBoth participate in π-π stacking and hydrophobic interactions.
Size/HydrophobicitySmaller, less hydrophobicLarger, more hydrophobicAffects fit in binding pocket and strength of hydrophobic interactions.
Hydrogen BondingAromatic C-H donors (weak)Indole N-H donor (strong)Trp can form specific, directional hydrogen bonds.
ElectrostaticsQuadrupole momentLarger quadrupole and dipole momentTrp has a greater capacity for electrostatic and cation-π interactions.
Spectroscopic ProbeWeak UV absorbanceStrong UV absorbance and intrinsic fluorescenceTrp fluorescence is a sensitive reporter of binding events.

Structure-Activity Relationships of this compound Derived Sequences

The biological activity of peptides is intrinsically linked to their primary sequence and the physicochemical properties of their constituent amino acids. For dipeptides such as this compound, even minor modifications to the phenylalanine or tryptophan residues can lead to significant changes in their interaction profiles and subsequent biological effects. Structure-activity relationship (SAR) studies on related aromatic dipeptides have elucidated several key principles that are likely applicable to this compound derivatives.

The aromatic rings of both phenylalanine and tryptophan are critical for various non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions. nih.govnih.gov The modification of these rings, for instance, through halogenation or methylation, can modulate the electronic properties and steric bulk of the side chains, thereby influencing binding affinity and specificity. nih.gov For example, in studies of other bioactive peptides, the substitution of tryptophan with phenylalanine, or vice versa, has been shown to alter antimicrobial and cell-penetrating capabilities, highlighting the distinct roles of the indole and phenyl groups. acs.org

A hypothetical SAR study on this compound derivatives might explore the following modifications and their expected impact on a specific biological activity, such as enzyme inhibition:

Modification Rationale Expected Impact on Activity
Substitution of Phe with AlaReduces hydrophobicity and removes the aromatic ring.Likely decrease in activity due to loss of key hydrophobic and/or π-stacking interactions.
Substitution of Trp with PheMaintains aromaticity but removes the indole nitrogen and its hydrogen bonding capability.Potential decrease in activity if hydrogen bonding or the specific shape of the indole ring is critical for binding.
Methylation of the indole nitrogen of TrpIncreases hydrophobicity and removes the hydrogen bond donor capability.Activity may increase or decrease depending on the relative importance of hydrophobicity versus hydrogen bonding.
Halogenation of the Phe ringAlters the electronic properties and increases the size of the phenyl group.Could enhance π-stacking interactions and improve binding affinity, potentially increasing activity.

Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions in solution. tainstruments.comresearchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. springernature.comwhiterose.ac.uk

The formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals contacts, would contribute to a negative (favorable) enthalpy change (ΔH). The indole nitrogen of the tryptophan residue, for instance, can act as a hydrogen bond donor, contributing to the enthalpic driving force of binding. nih.gov

The entropic contribution (TΔS) to the binding free energy is more complex. It includes contributions from the conformational changes in both the peptide and the protein upon binding, as well as changes in the solvation of the interacting surfaces. The burial of the hydrophobic phenylalanine and tryptophan side chains in a binding pocket would release ordered water molecules into the bulk solvent, leading to a favorable increase in entropy. tainstruments.com

A representative ITC dataset for the binding of a hypothetical aromatic dipeptide to a model protein is presented below to illustrate the type of information that can be obtained from such an experiment:

Thermodynamic Parameter Value Interpretation
Association Constant (K_a)5.0 x 10^5 M^-1Indicates a strong binding affinity.
Enthalpy Change (ΔH)-8.5 kcal/molThe binding is enthalpically driven, suggesting the formation of favorable interactions.
Entropy Change (TΔS)+2.1 kcal/molThe binding is entropically favorable, likely due to the hydrophobic effect.
Gibbs Free Energy Change (ΔG)-10.6 kcal/molThe binding is a spontaneous process.
Stoichiometry (n)1.1Indicates a 1:1 binding ratio between the dipeptide and the protein.

This hypothetical data suggests a binding event that is both enthalpically and entropically favorable, a common characteristic for interactions involving the burial of hydrophobic and aromatic residues.

Peptide-Membrane Interactions

The interaction of peptides with cellular membranes is fundamental to a wide range of biological processes, including cell signaling, transport, and the mechanism of action of many antimicrobial and cell-penetrating peptides. The amphipathic nature of this compound, with its hydrophobic aromatic side chains and polar backbone, suggests a propensity for interaction with lipid bilayers.

Membrane Anchoring Mechanisms

The tryptophan residue is well-known for its role as a membrane anchor. nih.govnih.gov Its indole side chain has a unique ability to partition at the lipid-water interface, with the hydrophobic bicyclic ring system inserting into the nonpolar core of the membrane and the polar N-H group engaging in hydrogen bonding with the lipid headgroups or surrounding water molecules. nih.gov This interfacial positioning is energetically favorable and serves to anchor the peptide to the membrane surface.

The phenylalanine residue, being more hydrophobic than tryptophan, also contributes to membrane interaction by inserting its phenyl ring into the acyl chain region of the lipid bilayer. nih.gov In the context of the this compound dipeptide, it is likely that the two aromatic side chains act in a cooperative manner to anchor the molecule to the membrane. Molecular dynamics simulations of similar peptides have shown that the precise orientation and depth of insertion of aromatic residues are influenced by the surrounding lipid environment and the presence of neighboring residues. nih.gov

The anchoring mechanism of this compound can be conceptualized as a two-point attachment to the membrane interface. The tryptophan residue would likely adopt its preferred interfacial location, while the adjacent phenylalanine residue would penetrate deeper into the hydrophobic core. This arrangement would serve to stabilize the peptide on the membrane surface, a prerequisite for any subsequent biological activity, such as membrane permeabilization or interaction with membrane-embedded proteins.

Peptide-Induced Membrane Permeabilization Studies (Mechanistic Focus)

Short, amphipathic peptides have the potential to disrupt the integrity of lipid bilayers, leading to the leakage of cellular contents. researchgate.net The mechanism of permeabilization can vary depending on the peptide sequence, concentration, and the lipid composition of the membrane. Common models for peptide-induced membrane disruption include the "barrel-stave," "toroidal pore," and "carpet" mechanisms. acs.org

Given its small size, it is unlikely that this compound would form stable transmembrane pores via the barrel-stave or toroidal pore models, which typically require longer peptides that can span the membrane. A more plausible mechanism for a dipeptide like this compound would be a "carpet-like" or detergent-like effect. acs.org

In the carpet model, the peptide monomers first bind to the surface of the membrane. As the concentration of the peptide on the membrane surface increases, it disrupts the local lipid packing. This perturbation of the bilayer can lead to the formation of transient defects or pores, or even the complete micellization of the membrane at high peptide concentrations. The hydrophobic interactions of the phenylalanine and tryptophan side chains with the lipid acyl chains would be the primary driving force for this disruptive activity.

Experimental studies on the membrane-destabilizing effects of individual tryptophan and phenylalanine have shown that tryptophan has a more potent effect, likely due to its strong interfacial activity. nih.gov It is therefore reasonable to hypothesize that this compound could induce membrane leakage, particularly in membranes with a composition that is susceptible to perturbation. The degree of permeabilization would be expected to be dependent on the peptide concentration and the lipid composition of the target membrane.

Investigation of Biochemical Roles and Mechanistic Studies

Enzyme Interaction and Inhibition Kinetics (General Peptide Mechanisms)

Peptides containing Phenylalanine and Tryptophan are recognized by a variety of enzymes, acting as substrates, inhibitors, or modulators of catalytic activity. The specific sequence and modifications of the peptide determine the nature and kinetics of these interactions.

The specificity of proteases and other enzymes is highly dependent on the amino acid residues at and around the cleavage site. Aromatic residues like Phenylalanine and Tryptophan are often key determinants of substrate recognition for enzymes such as chymotrypsin, pepsin, and carboxypeptidases.

The kinetic parameters for enzyme-catalyzed reactions involving such peptides provide quantitative measures of their interaction. These parameters are influenced by the specific amino acid residues and their positions within the peptide chain.

Table 1: Kinetic Parameters for CPA4-Catalyzed Hydrolysis of Dipeptide Substrates Data sourced from studies on human carboxypeptidase A4. nih.gov

Substrate kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹s⁻¹)
FA-Phe-Phe 2.5 ± 0.1 37 ± 3 68,000
FA-Phe-Trp 10.4 ± 0.6 290 ± 40 36,000
FA-Phe-Leu 6.4 ± 0.2 110 ± 10 58,000
FA-Phe-Met 4.8 ± 0.2 120 ± 10 40,000
FA-Phe-Ile 2.1 ± 0.1 90 ± 10 23,000

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Inhibition can be reversible or irreversible. In reversible inhibition, the inhibitor can bind and dissociate from the enzyme. This is further classified into competitive, uncompetitive, and noncompetitive inhibition. wikipedia.orgbgc.ac.in

In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site. bgc.ac.in This binding event reduces the enzyme's activity but does not affect the binding of the substrate to the active site. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. wikipedia.org

Kinetic studies of the pepsin-catalyzed hydrolysis of Ac-Phe-Trp-OH have demonstrated linear noncompetitive inhibition by compounds like L-Ac-Phe. nih.gov This mode of inhibition suggests that the inhibitor binds to both the free pepsin enzyme and the pepsin-substrate (E-S) complex, thereby reducing the catalytic rate without preventing substrate binding. nih.gov Such findings are crucial for understanding the regulatory mechanisms of enzyme activity and for the design of specific enzyme inhibitors.

Antioxidant Mechanisms of Tryptophan/Phenylalanine-Containing Peptides

Peptides containing aromatic amino acids, such as Phenylalanine and Tryptophan, are known to possess significant antioxidant properties. researchgate.netcsic.es This activity stems from their ability to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thus protecting cells from oxidative damage. nih.govnih.gov

The primary antioxidant mechanism of these peptides is direct free radical scavenging. This can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). nih.gov

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant peptide donates a hydrogen atom to a free radical, neutralizing it and forming a more stable radical on the peptide itself. csic.es

Electron Transfer (ET): The peptide can donate an electron to the free radical, converting it into a more stable molecule. nih.gov

The aromatic side chains of Tryptophan and Phenylalanine are particularly effective in these processes. nih.gov The indole (B1671886) ring of Tryptophan and the phenyl group of Phenylalanine can donate electrons and stabilize the resulting radical through resonance, making them potent radical scavengers. researchgate.netnih.gov The presence of these residues, especially at the C-terminus, can enhance the antioxidant capacity of a peptide. nih.gov

Certain metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing reactions that generate highly reactive free radicals. Peptides can inhibit this process by chelating these metal ions, forming a stable complex that prevents them from participating in oxidation reactions. nih.govmdpi.com

The metal-chelating ability of peptides is attributed to the presence of various functional groups that can act as ligands for the metal ion. These include:

The N-terminal amino group and the C-terminal carboxyl group. rsc.org

The peptide backbone carbonyl and amide groups. nih.gov

Specific amino acid side chains, such as the carboxyl groups of Aspartic and Glutamic acid, the imidazole (B134444) ring of Histidine, and the sulfhydryl group of Cysteine. mdpi.comrsc.org

The aromatic rings of Phenylalanine and Tryptophan can also contribute to the stability of the peptide-metal complex through d–π interactions, which involve contact between the aromatic ring and the metal ion. mdpi.com This interaction, combined with electrostatic and hydrophobic forces, helps to sequester the metal ion effectively. mdpi.com For example, the dipeptide His-Trp has been shown to have a high affinity for Ni(II) ions, forming a coordination complex that is useful in protein purification techniques. nih.gov

Signaling Pathway Modulation by Peptide Sequences (General Peptide Mechanisms)

Short peptides are increasingly recognized as important signaling molecules that can modulate a wide range of cellular processes. explorationpub.com Their small size allows them to interact with specific molecular targets, such as receptors and enzymes, often with high selectivity and minimal toxicity. oncology-central.com This enables them to interfere with or regulate intracellular signaling pathways critical for cell growth, development, and stress responses. oncology-central.comresearchgate.net

Peptide-mediated modulation of signaling pathways can occur through several general mechanisms:

Interference with Protein-Protein Interactions: Many signaling cascades rely on specific interactions between proteins. Short peptides can be designed to mimic the binding motifs of these proteins, thereby disrupting the interaction and blocking the downstream signal. nih.gov

Modulation of Enzyme Activity: As discussed, peptides can act as inhibitors or activators of key enzymes within a signaling pathway. For example, peptides can act as specific modulators of protein kinases, which are crucial regulators of numerous cellular pathways. nih.gov

Receptor Agonism/Antagonism: Peptides can bind to cell surface receptors, either mimicking the natural ligand to activate the receptor (agonism) or blocking the natural ligand to inhibit it (antagonism), thereby controlling the initiation of a signaling cascade. explorationpub.com

Studies have shown that dipeptides can influence pathways such as the p38 MAPK signaling pathway, which is involved in cellular responses to stress. researchgate.net The ability of peptides to be rapidly metabolized allows for a transient signal that can be tightly controlled. explorationpub.com This makes peptide sequences like this compound valuable tools for studying and potentially manipulating cellular communication networks. oncology-central.com

Supramolecular Assembly and Material Science Applications

Self-Assembly of Aromatic Dipeptides

The spontaneous organization of aromatic dipeptides into complex, functional architectures is a phenomenon driven by a delicate interplay of non-covalent interactions. rsc.org The sequence and chemical nature of the amino acid residues are intrinsic factors that significantly influence this process. nih.gov

Factors Influencing Self-Assembly (e.g., pH, concentration, chirality)

The self-assembly of aromatic dipeptides is highly sensitive to environmental conditions, which can be modulated to control the resulting structures. nih.govmdpi.com

pH: The pH of the solution plays a critical role by altering the protonation state of the terminal carboxyl and amino groups, as well as any ionizable side chains. nih.govrsc.org This change in charge distribution affects the electrostatic interactions between peptide molecules, influencing their assembly pathway. nih.govrsc.org For instance, some N-terminally protected dipeptides, like Fmoc-Phe-Phe, form hydrogels below a certain pH threshold, while others require more acidic conditions. nih.govfrontiersin.org Studies on Boc-Phe-Trp-OH have shown that hydrogel formation is restricted to a narrow pH range of 6-7. scholaris.ca

Concentration: The concentration of the dipeptide in solution is another crucial factor. Above a critical aggregation concentration, individual peptide molecules begin to associate into larger assemblies. For some dipeptides, increasing the concentration can lead to the formation of a hydrogel, a 3D network of self-assembled nanofibers that entraps water. rsc.org

Chirality: The stereochemistry of the amino acid building blocks can profoundly impact the morphology and kinetics of self-assembly. acs.orgnih.gov Studies on phenylalanine (Phe) and tryptophan (Trp) have demonstrated that the co-assembly of L- and D-enantiomers can lead to the formation of different and mechanically more robust nanostructures compared to the pure enantiomers. acs.orgnih.gov This highlights the importance of stereospecific interactions in directing the assembly process.

Formation of Nanostructures (e.g., nanofibers, fibrils)

Under appropriate conditions, aromatic dipeptides like Ac-Phe-Trp-OH can self-assemble into a variety of well-defined nanostructures.

Nanofibers and Fibrils: The most common morphologies observed are nanofibers and fibrils, which are elongated structures with diameters on the nanometer scale. rsc.orgfrontiersin.org These fibers often arise from the hierarchical assembly of smaller building blocks. For example, Fmoc-dipeptides have been shown to self-assemble into nanocylindrical fibrils. frontiersin.org Transmission electron microscopy has revealed that Boc-Phe-Trp-OH also forms a nanofiber network within its hydrogel structure. scholaris.ca These fibrillar networks are responsible for the gelation of the solvent. nih.govrsc.org

The following table summarizes the types of nanostructures formed by various aromatic dipeptides.

Dipeptide DerivativeNanostructure(s)Reference(s)
Fmoc-Phe-PheNanocylindrical fibrils frontiersin.org
Boc-Phe-Trp-OHNanofibers scholaris.ca
Diphenylalanine (Phe-Phe)Nanotubes, nanospheres, nanobelts researchgate.net
Boc-α(S)Phe-α(S)Phe-OHNanospheres nih.gov
Boc-β3(R)Phe-β3(R)Phe-OHFibers nih.gov

Mechanistic Insights into Self-Assembly (e.g., hydrophobic effect, π-π stacking, H-bonding)

The driving forces behind the self-assembly of aromatic dipeptides are a combination of non-covalent interactions. nih.govbeilstein-journals.org

Hydrophobic Effect: The tendency of the nonpolar aromatic side chains of phenylalanine and tryptophan to minimize contact with water is a major contributor to the initial aggregation of the peptide molecules. nih.govnih.gov

π-π Stacking: The aromatic rings of the Phe and Trp residues can interact through π-π stacking, where the electron clouds of adjacent rings align. nih.govnih.gov This interaction is crucial for the stability and ordered arrangement of the peptides within the nanostructures. researchgate.net It is suggested that stacking interactions provide directionality to the assembly process. acs.org

Hydrogen Bonding: Hydrogen bonds form between the amide backbones of the dipeptides, leading to the formation of extended, sheet-like structures, often referred to as β-sheets. nih.govfrontiersin.org These hydrogen bonding networks provide structural integrity to the resulting nanofibers and fibrils. acs.orgnih.gov

Applications in Soft Materials and Advanced Functional Materials

The self-assembled nanostructures of aromatic dipeptides, particularly their ability to form hydrogels, have opened up avenues for their use in various material science applications. scholaris.canih.gov

Hydrogel Formation and Properties

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Supramolecular hydrogels formed from the self-assembly of small molecules like this compound are held together by non-covalent interactions. mdpi.com

Formation: The formation of a hydrogel occurs when the self-assembled nanofibers entangle to create a network that immobilizes the solvent. nih.govnih.gov This process can often be triggered by a change in an external stimulus, such as pH or temperature. mdpi.comnih.gov For instance, Boc-Phe-Trp-OH has been observed to form a hydrogel only within a specific pH range. scholaris.ca

Properties: These peptide-based hydrogels exhibit several desirable properties, including biocompatibility and biodegradability, making them attractive for biomedical applications. mdpi.com They can also possess "smart" properties, responding to external stimuli, which allows for the controlled release of entrapped molecules. nih.gov The mechanical properties of these hydrogels, such as their stiffness, can be tuned by altering the peptide concentration or the specific amino acid sequence. pnas.org

Controlled Drug/Gene Delivery Systems Based on Peptide Self-Assembly

The unique properties of self-assembling dipeptide hydrogels make them promising candidates for controlled drug and gene delivery systems. scholaris.canih.gov

Encapsulation and Release: The porous, water-filled network of the hydrogel can serve as a reservoir for therapeutic molecules. pnas.org The release of the encapsulated cargo can be controlled by several factors, including the density of the nanofiber network and the interactions between the drug and the peptide matrix. pnas.orgnih.gov For instance, increasing the peptide concentration leads to a denser network, which can hinder the diffusion and slow the release of the entrapped molecules. pnas.org

Stimuli-Responsive Release: The stimuli-responsive nature of some peptide hydrogels allows for on-demand drug release. rsc.org For example, a change in pH or temperature can trigger the disassembly of the hydrogel network, leading to the release of the therapeutic agent. nih.gov This targeted release can enhance the efficacy of the drug while minimizing side effects.

Affinity-Based Release: The chemical functionality of the peptides can be tailored to control the release of specific drugs through affinity-based interactions. nih.gov Electrostatic interactions between charged peptides and oppositely charged drug molecules can be used to retain the drug within the hydrogel, leading to a sustained release profile. rsc.org Similarly, hydrophobic and π-π stacking interactions can be exploited for the controlled release of hydrophobic drugs. nih.gov

The following table provides examples of peptide-based systems used for drug delivery.

Peptide SystemApplicationReference(s)
This compoundPotential for drug entrapment and delivery scholaris.cascholaris.ca
Self-assembling peptide hydrogelsControlled protein release pnas.org
Cationic diphenylalanine nanoparticlesDelivery of photosensitizers beilstein-journals.org
Fmoc-Trp(Boc)-OH nanoparticlesDelivery of doxorubicin researchgate.net

Host-Guest Interactions with Synthetic Receptors

The dipeptide this compound, with its distinct aromatic side chains and peptidic backbone, presents an interesting guest molecule for host-guest chemistry with various synthetic receptors. The non-covalent interactions driving these recognition events are multifaceted and include hydrophobic effects, π-π stacking, hydrogen bonding, and ion-dipole interactions. These interactions are fundamental to the fields of supramolecular chemistry and materials science.

Selective Recognition of Aromatic Amino Acids and Peptide Fragments

Synthetic receptors are designed to selectively bind specific molecules, and the recognition of aromatic amino acids and their peptide fragments is a significant area of research. The unique properties of the aromatic side chains of phenylalanine (Phe) and tryptophan (Trp) make them ideal targets for such selective interactions. mdpi.com

The selective binding of aromatic amino acids is often driven by a combination of hydrophobic and π-π interactions, leveraging the characteristic properties of the aromatic groups and the larger size of their side chains. mdpi.com For instance, certain synthetic receptors can differentiate between aromatic amino acids. A water-soluble molecular cleft has been shown to selectively bind aromatic amino acids, with a preference for L-tryptophan over L-phenylalanine and L-tyrosine by a factor of approximately five. kit.edu This selectivity arises from the specific geometry and electronic properties of the host's binding cavity, which complements the size and hydrophobicity of the indole (B1671886) ring of tryptophan.

In the context of peptides, the position of the aromatic residue can significantly influence binding affinity. For example, some receptors exhibit a preference for N-terminal aromatic residues due to favorable interactions with the nearby ammonium (B1175870) group. beilstein-journals.org The ability of synthetic hosts to recognize specific peptide sequences opens up possibilities for applications in sensing and separation. Research has shown that certain receptors can selectively bind and dimerize peptides with specific aromatic-aromatic sequences, such as those containing Trp-Trp or Phe-Phe residues, with high affinity. rsc.org This sequence-specific recognition is a result of cooperative interactions within the host-guest complex. rsc.org The binding of tryptophan-containing tripeptides by a glucose naphtho crown ether, for example, is primarily driven by π-π stacking between the naphthalene (B1677914) unit of the host and the indole moiety of the tryptophan residue. beilstein-journals.orgbeilstein-journals.org

The following table summarizes the binding affinities of a glucose naphtho crown ether receptor with various amino acids, highlighting its selectivity for tryptophan.

Guest Amino AcidAssociation Constant (Ka) [M-1]
L-Tryptophan1380
D-Tryptophan1320
L-Phenylalanine620
L-Leucine310
L-Glutamic AcidNo significant binding
L-LysineNo significant binding

Data sourced from fluorescence titration experiments in water. beilstein-journals.org

Cucurbituril Binding Mechanisms

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar, carbonyl-fringed portals. These features make them particularly well-suited for binding a variety of guest molecules, including amino acids and peptides. researchgate.net The binding is typically driven by a combination of the hydrophobic effect, where the hydrophobic part of the guest is encapsulated within the CB[n] cavity, and ion-dipole interactions between a positively charged group on the guest and the carbonyl portals of the host. mdpi.com

Cucurbit beilstein-journals.orguril (CB beilstein-journals.org), with its medium-sized cavity, has been shown to bind aromatic amino acids. The binding process is generally enthalpy-driven, which is largely attributed to the displacement of high-energy water molecules from the host's cavity. mdpi.com While CB beilstein-journals.org can bind various aromatic amino acids, it exhibits a degree of selectivity. For instance, it has been reported to be selective for phenylalanine over tyrosine and tryptophan. mdpi.com The thermodynamic parameters for the binding of aromatic amino acids by CB beilstein-journals.org reveal that while the enthalpic gain is similar for phenylalanine, tyrosine, and tryptophan, the entropic loss increases significantly from phenylalanine to tryptophan, leading to the observed selectivity. mdpi.com

Cucurbit researchgate.neturil (CB researchgate.net) possesses a larger cavity and can simultaneously accommodate two guest molecules. This property enables the formation of ternary complexes. For example, a CB researchgate.net•methyl viologen (MV) complex can act as a supramolecular receptor with a high affinity for tryptophan. rsc.org The selectivity for tryptophan in this system is attributed to charge-transfer interactions between the electron-rich indole side chain of tryptophan and the electron-poor methyl viologen guest within the CB researchgate.net cavity. mdpi.com This ternary complex formation demonstrates significantly higher affinity for tryptophan compared to phenylalanine and tyrosine. rsc.org

Furthermore, CB researchgate.net can induce the dimerization of peptides containing N-terminal aromatic residues. It has been shown to selectively bind and dimerize peptides like Trp-Gly-Gly and Phe-Gly-Gly with very high affinity, while other similar peptides show negligible binding. beilstein-journals.org The structural basis for this remarkable selectivity lies in the inclusion of the hydrophobic aromatic side chain within the CB researchgate.net cavity and the chelation of the proximal N-terminal ammonium group by the carbonyl portals of the cucurbituril. beilstein-journals.org

The table below presents the association constants for the formation of 1:1:1 ternary complexes between the CB researchgate.net•MV supramolecular receptor and various aromatic amino acids.

Guest Amino AcidAssociation Constant (Ka) [M-1]
Tryptophan4.3 x 104
PhenylalanineData not specified, but lower than Trp
TyrosineData not specified, but lower than Trp

Data reflects the higher affinity of the CB researchgate.net•MV complex for tryptophan due to charge-transfer interactions. mdpi.comrsc.org

Computational Approaches and Predictive Modeling for Ac Phe Trp Oh Research

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape and interaction dynamics of peptides like Ac-Phe-Trp-OH in a simulated physiological environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of the peptide's flexibility and its interactions with the surrounding solvent molecules.

The conformational flexibility of peptides is crucial for their biological function. For peptides containing aromatic residues like phenylalanine (Phe) and tryptophan (Trp), non-covalent interactions such as π-π stacking and cation-π interactions play a significant role in stabilizing specific conformations. MD simulations have been instrumental in understanding these interactions. For instance, studies on peptides containing Phe and Trp have shown that these residues have a preference for β-strand conformations. nih.gov The presence of an N-terminal aromatic residue like phenylalanine can influence the conformational preferences of the C-terminal tryptophan. nih.gov

In the context of this compound, MD simulations can reveal the distribution of its backbone dihedral angles (φ and ψ), which in turn defines its secondary structure preferences. Such simulations, often run for hundreds of nanoseconds, allow for the construction of Ramachandran plots to identify the most populated conformational states. nih.govresearchgate.net Furthermore, the simulations can quantify the interactions between the side chains of Phe and Trp, as well as their interactions with water molecules, which is critical for understanding the peptide's solubility and behavior in aqueous solutions. researchgate.net The radius of gyration (Rg) can also be calculated from MD trajectories to assess the compactness of the peptide's structure over time. researchgate.net

Simulation ParameterInformation Gained for this compoundTypical Software/Force Field
Backbone Dihedral Angles (φ, ψ)Preferred secondary structure (e.g., β-strand, α-helix, random coil)GROMACS, AMBER / CHARMM, GROMOS
Radius of Gyration (Rg)Compactness and folding behavior of the peptideGROMACS, AMBER
Radial Distribution Function (RDF)Solvation shell structure and interaction with water moleculesGROMACS
Side Chain InteractionsAnalysis of intramolecular π-π stacking between Phe and TrpVMD, PyMOL

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are invaluable for hypothesizing its potential binding modes to protein targets. This is particularly relevant if the peptide is being investigated for its inhibitory or modulatory effects on enzymes or receptors.

The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and scoring of the generated poses. For a flexible peptide like this compound, both the ligand and, in some cases, the protein's binding site residues are treated as flexible. Docking algorithms explore various possible conformations of the peptide within the binding pocket of a target protein. These poses are then ranked using a scoring function that estimates the binding affinity, typically in terms of binding energy (e.g., kcal/mol). entomologyjournals.com

The aromatic side chains of phenylalanine and tryptophan in this compound are key to its interactions with protein targets. These residues can participate in a variety of non-covalent interactions, including:

Hydrophobic interactions: with nonpolar residues in the binding pocket. nih.gov

π-π stacking: with other aromatic residues like tyrosine, histidine, or another phenylalanine or tryptophan. mdpi.comembl.de

Cation-π interactions: between the electron-rich aromatic rings and cationic residues like lysine (B10760008) or arginine. mdpi.comfrontiersin.org

Hydrogen bonds: involving the amide backbone and the indole (B1671886) nitrogen of tryptophan. nih.gov

Docking studies can provide a detailed 2D or 3D representation of these interactions, highlighting the specific amino acid residues of the target protein that are crucial for binding. entomologyjournals.com This information is instrumental in understanding the structure-activity relationship and can guide the design of more potent and selective peptide-based inhibitors.

Interaction TypePotential Interacting Residues in a Protein TargetSignificance for this compound Binding
Hydrophobic InteractionsLeucine, Isoleucine, Valine, AlanineContributes to overall binding affinity and specificity.
π-π StackingPhenylalanine, Tyrosine, Tryptophan, HistidineProvides directional and stabilizing forces. mdpi.comembl.de
Cation-π InteractionsLysine, ArginineStrong, non-covalent interaction that can significantly enhance binding affinity. mdpi.comfrontiersin.org
Hydrogen BondingSerine, Threonine, Aspartate, Glutamate, Asparagine, GlutamineCrucial for orienting the peptide within the binding site.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules with high accuracy. For this compound, QC methods like Density Functional Theory (DFT) can provide fundamental insights that are not accessible through classical methods like MD simulations. austinpublishinggroup.com

One of the key applications of QC is the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, these calculations can help in understanding its susceptibility to reactions like oxidation, particularly at the electron-rich indole ring of the tryptophan residue. nih.gov

QC methods are also essential for accurately quantifying the strength of non-covalent interactions, such as cation-π and hydrogen bonds. plos.org For instance, high-level QC calculations can determine the interaction energy between the aromatic side chain of tryptophan and a cation like a protonated lysine or arginine residue, providing a more precise understanding of these interactions than classical force fields. plos.orgnih.gov The interaction energies for cation-π interactions involving tryptophan are significantly stronger than typical hydrogen bonds. plos.org

Furthermore, QC calculations can be used to determine various electronic properties of this compound, such as the electrostatic potential surface, dipole moment, and partial atomic charges. longdom.org These properties are crucial for understanding how the peptide will interact with its environment, including protein binding sites and solvent molecules.

Quantum Chemical PropertySignificance for this compoundCommon Computational Method
HOMO-LUMO Energy GapIndicator of chemical reactivity and stability.Density Functional Theory (DFT)
Interaction EnergiesAccurate quantification of non-covalent interactions (e.g., cation-π, hydrogen bonds). plos.orgMP2, CCSD(T)
Electrostatic Potential SurfaceVisualizing electron-rich and electron-poor regions for predicting interaction sites.DFT
Partial Atomic ChargesUnderstanding charge distribution and its role in electrostatic interactions.DFT

Machine Learning and AI in Peptide Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in peptide research. biorxiv.org These computational techniques can learn from large datasets of known peptides to predict the properties and activities of novel sequences like this compound, and even to design new peptides with desired characteristics. uniri.hrresearchgate.net

For a dipeptide like this compound, ML models can be trained to predict a wide range of properties, including its potential biological activities (e.g., antimicrobial, anticancer, or enzyme inhibitory activity), bioavailability, and toxicity. mdpi.comnih.gov These models typically use various representations of the peptide sequence, known as feature descriptors, which can include amino acid composition, dipeptide composition, and physicochemical properties. mdpi.com

Several ML algorithms are commonly used in peptide research, including:

Support Vector Machines (SVM): A powerful classification algorithm that has been successfully used to predict the bioactivity of peptides. mdpi.com

Random Forest (RF): An ensemble learning method that can handle complex datasets and provide insights into feature importance. mdpi.com

Deep Learning Models: Such as Recurrent Neural Networks (RNNs) and Long Short-Term Memory (LSTM) networks, which are particularly well-suited for learning from sequential data like peptide sequences. nih.gov Large language models (LLMs) are also being adapted for predicting peptide activity. biorxiv.orgbiorxiv.org

In the context of this compound, if it were part of a larger peptide library, ML models could be used to screen for potential "hit" candidates with high predicted activity. Furthermore, generative AI models, such as Variational Autoencoders (VAEs), could be used to design novel peptide sequences based on the structural and chemical features of this compound, optimizing for desired properties. researchgate.net The integration of AI with other computational methods like MD simulations and docking can create powerful workflows for accelerating the discovery and development of new peptide-based therapeutics. frontiersin.orgresearchgate.net

ML/AI ApplicationRelevance to this compound ResearchCommon Algorithms/Models
Activity PredictionPredicting potential biological activities (e.g., antimicrobial, anticancer). nih.govmdpi.comSVM, Random Forest, Deep Neural Networks
Peptide DesignGenerating novel peptide sequences with optimized properties based on this compound. uniri.hrresearchgate.netVariational Autoencoders (VAEs), Generative Adversarial Networks (GANs)
Structure-Activity Relationship (SAR)Identifying key structural features of this compound responsible for its activity.Feature importance analysis in RF, Attention mechanisms in LLMs biorxiv.org
Virtual ScreeningScreening large peptide libraries to identify candidates with similar properties to this compound. frontiersin.orgVarious classification and regression models

Future Research Directions and Emerging Applications in Peptide Science

Development of Novel Synthetic Methodologies for Peptide Analogs

The synthesis of peptides and their analogs is a foundational aspect of peptide science. While conventional methods like solid-phase peptide synthesis (SPPS) and solution-phase synthesis are well-established for producing peptides such as Ac-Phe-Trp-OH, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic strategies. acs.orgrsc.org Future research is centered on creating novel methodologies to overcome the limitations of current techniques, such as the use of hazardous reagents and the generation of significant waste. acs.orgresearchgate.net

A significant area of development is the use of enzymes for peptide bond formation in what is known as chemoenzymatic peptide synthesis (CEPS). nih.govqyaobio.com This approach utilizes enzymes like proteases or ligases, which can operate under mild conditions and offer high stereoselectivity, thereby reducing the need for complex protection and deprotection steps common in traditional chemical synthesis. nih.govqyaobio.com The enzymatic method is considered a "clean and mild procedure" compared to conventional chemical synthesis. nih.gov Research into engineering enzymes with specific substrate preferences will broaden the scope of CEPS, enabling the synthesis of a diverse range of this compound analogs, including those with non-canonical amino acids. nih.gov

Another transformative approach is the application of flow chemistry to peptide synthesis. nih.govchimia.chuzh.ch This technique involves the continuous passage of reagents through a reactor, which allows for precise control over reaction conditions like temperature and time, leading to minimized side reactions and increased efficiency. chimia.chuzh.ch Automated flow-based systems have been developed that can significantly shorten the time required for each amino acid incorporation cycle. nih.govpentelutelabmit.com This rapid, on-demand synthesis capability accelerates the production of peptide libraries for screening and optimization. nih.gov

Innovations also continue in the realm of ligation chemistries, such as native chemical ligation (NCL), which allows for the joining of unprotected peptide fragments to create larger proteins. pentelutelabmit.com The development of new ligation strategies and greener solvents are also key areas of focus to improve the sustainability of peptide synthesis. acs.org

Comparison of Modern Peptide Synthesis Methodologies

MethodologyDescriptionKey AdvantagesKey Challenges
Chemoenzymatic Peptide Synthesis (CEPS) Utilizes enzymes to catalyze the stereoselective formation of peptide bonds. nih.govHigh selectivity, mild reaction conditions, reduced need for protecting groups, environmentally friendly ("green chemistry"). researchgate.netnih.govLower productivity, high cost of biocatalysts, optimization of reaction conditions (pH, temperature) can be challenging. researchgate.netejbiotechnology.info
Flow Chemistry Reagents are continuously passed through a reactor, enabling precise control and automation. uzh.chRapid synthesis, high reproducibility, improved safety, potential for reduced reagent use and waste. chimia.chuzh.chInitial setup costs, potential for clogging, scaling up can require specialized equipment.
Improved Solid-Phase Peptide Synthesis (SPPS) Refinements to the traditional method, including new resins, solvents, and coupling reagents. acs.orgWell-established and versatile, suitable for a wide range of peptide sequences. rsc.orgGeneration of substantial waste, potential for side reactions and aggregation with longer or hydrophobic sequences. acs.org

The ongoing development of these novel synthetic methods is crucial for advancing peptide research, enabling the creation of new peptide analogs with improved therapeutic properties. rroij.com

Exploration of this compound as a Core Scaffold for Bioactive Peptides

The chemical structure of this compound, featuring the aromatic side chains of phenylalanine and tryptophan, makes it an excellent core scaffold for designing new bioactive molecules. These residues are common in natural peptides that exhibit biological activity, often contributing essential hydrophobic and aromatic interactions for binding to physiological targets.

Future research will increasingly use this compound as a foundational structure for creating peptidomimetics. These are molecules designed to mimic the functional aspects of peptides but with enhanced pharmacological properties, such as improved stability against degradation by proteolytic enzymes and better oral bioavailability. acs.org Modifications can include altering the peptide backbone, incorporating unnatural amino acids, or cyclizing the structure. rsc.orgrroij.com

Cyclization is a particularly promising strategy. rsc.org Constraining the peptide's conformation through cyclization can lead to increased receptor affinity and selectivity. The tryptophan residue in this compound, for example, can be a starting point for creating cyclic dipeptides known as diketopiperazines. The exploration of different cyclization techniques and the addition of diverse chemical functionalities to the this compound scaffold will be a key focus for developing novel therapeutic candidates.

Advanced Biophysical Techniques for Dynamic Interaction Studies

To understand the biological function of peptides like this compound and its derivatives, it is essential to study their interactions with biological targets such as proteins and membranes. While traditional methods provide valuable structural information, advanced biophysical techniques are needed to capture the dynamic nature of these interactions in real-time.

Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful tools for quantifying the kinetics (on- and off-rates) and affinity of binding events without the need for labeling. These methods are well-suited for high-throughput screening of libraries of this compound analogs against various biological targets.

For more detailed mechanistic insights, single-molecule techniques are becoming increasingly important. Methods such as Förster Resonance Energy Transfer (smFRET) and Atomic Force Microscopy (AFM) allow researchers to observe the conformational dynamics of individual peptide molecules as they interact with their targets. Optical microscopy techniques using fluorescently labeled peptide probes also enable the visualization of peptide migration and localization within cells, providing valuable information on their mode of action. rsc.org

Advanced Biophysical Techniques for Peptide Analysis

TechniqueType of InformationRelevance to this compound Research
Surface Plasmon Resonance (SPR) Real-time binding kinetics and affinity (K D).Screening analogs for improved binding to target proteins.
Biolayer Interferometry (BLI) Real-time association and dissociation rates.High-throughput analysis of peptide-protein interactions.
Single-Molecule FRET (smFRET) Conformational changes and intramolecular distances.Studying dynamic structural changes upon binding.
Atomic Force Microscopy (AFM) High-resolution imaging and mechanical properties.Investigating interactions with lipid membranes or self-assembly.
Optical Imaging Cellular localization and trafficking.Visualizing how peptide analogs enter and act within cells. rsc.org

The application of these advanced techniques will provide a more comprehensive understanding of the structure-activity relationships of this compound based peptides, guiding the design of more effective molecules.

Interdisciplinary Research at the Interface of Peptide Chemistry and Material Science

The ability of short peptides to self-assemble into ordered nanostructures has created a fertile ground for interdisciplinary research combining peptide chemistry and material science. The aromatic rings of phenylalanine and tryptophan in this compound can participate in π-π stacking interactions, a key driving force for the self-assembly process.

Future work will focus on harnessing the self-assembly of this compound and its derivatives to create novel biomaterials, such as nanotubes, nanofibers, and hydrogels. By systematically modifying the peptide sequence—for instance, by altering the N- and C-terminal groups or changing the amino acid chirality—researchers can control the morphology and properties of the resulting nanomaterials.

These peptide-based materials are promising for a variety of biomedical applications, including tissue engineering, biosensing, and as vehicles for controlled drug delivery. The inherent biocompatibility and biodegradability of peptides make these materials particularly suitable for use in the human body.

Systems Biology Approaches to Elucidate Broader Biological Roles of Dipeptides

While much research is focused on a single peptide interacting with a specific target, a systems biology approach seeks to understand the broader impact of molecules within the complex network of cellular pathways. As components of the cellular metabolome, dipeptides like this compound can have multiple and varied effects.

Future research will likely utilize "omics" technologies, such as proteomics and metabolomics, to map the global cellular responses to this compound and its analogs. Proteomics can identify changes in the expression levels of numerous proteins within a cell upon treatment with the dipeptide, potentially revealing new biological targets and affected pathways.

Similarly, metabolomics can provide a detailed snapshot of the metabolic state of a cell, identifying alterations in metabolite concentrations caused by the dipeptide. Integrating these large datasets can help construct comprehensive models of the molecule's biological role. This systems-level understanding is critical for uncovering the full therapeutic potential of peptide-based drug candidates and identifying any potential off-target effects.

Q & A

Q. Basic

  • Lyophilization : Freeze-dry in aliquots under vacuum (0.1 mbar) .
  • Desiccants : Store with silica gel at -20°C in amber vials to limit light/oxidation .
  • Quality checks : Periodically test water content via Karl Fischer titration .

How to validate the specificity of this compound in enzyme inhibition assays?

Q. Advanced

  • Competitive assays : Co-incubate with known inhibitors (e.g., chymostatin for chymotrypsin) .
  • Negative controls : Use scrambled peptides (e.g., Ac-Trp-Phe-OH) to rule out sequence-independent effects .
  • Kinetic analysis : Calculate Ki values via Lineweaver-Burk plots .

What purification challenges arise during this compound synthesis?

Q. Basic

  • Byproduct removal : Use reverse-phase HPLC to separate acetylated vs. non-acetylated species .
  • Scale-up limitations : Optimize gradient elution to maintain resolution at higher loads .

How can this compound be applied in cross-disciplinary drug discovery?

Q. Advanced

  • Peptide-drug conjugates : Link to chemotherapeutics via cleavable linkers (e.g., Val-Cit-PABC) .
  • Neuroactive studies : Assess BBB permeability using in vitro models (e.g., hCMEC/D3 monolayers) .

How to address reproducibility challenges across laboratories?

Q. Advanced

  • Standardized protocols : Publish detailed methods (e.g., molar ratios, agitation rates) in supplementary materials .
  • Inter-lab validation : Participate in round-robin studies with blinded samples .
  • Data sharing : Deposit raw HPLC/NMR files in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Phe-Trp-OH
Reactant of Route 2
Reactant of Route 2
Ac-Phe-Trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.